1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene
Brand Name: Vulcanchem
CAS No.: 2586126-38-5
VCID: VC11642326
InChI: InChI=1S/C9H8BrF2IO/c1-4(2)14-9-5(10)3-6(13)7(11)8(9)12/h3-4H,1-2H3
SMILES: CC(C)OC1=C(C(=C(C=C1Br)I)F)F
Molecular Formula: C9H8BrF2IO
Molecular Weight: 376.96 g/mol

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene

CAS No.: 2586126-38-5

Cat. No.: VC11642326

Molecular Formula: C9H8BrF2IO

Molecular Weight: 376.96 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene - 2586126-38-5

Specification

CAS No. 2586126-38-5
Molecular Formula C9H8BrF2IO
Molecular Weight 376.96 g/mol
IUPAC Name 1-bromo-3,4-difluoro-5-iodo-2-propan-2-yloxybenzene
Standard InChI InChI=1S/C9H8BrF2IO/c1-4(2)14-9-5(10)3-6(13)7(11)8(9)12/h3-4H,1-2H3
Standard InChI Key FDWFXNLENYFSQN-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C(=C(C=C1Br)I)F)F
Canonical SMILES CC(C)OC1=C(C(=C(C=C1Br)I)F)F

Introduction

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, fluorine, iodine, and an isopropoxy group. This compound is of interest in organic synthesis due to its potential as an intermediate in various chemical reactions.

Synthesis and Preparation

The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene typically involves multi-step reactions that require careful control of conditions to achieve optimal yield and purity. While specific synthesis methods for this compound are not widely detailed in available literature, similar compounds often involve electrophilic aromatic substitution reactions and the use of protective groups to ensure selective substitution.

Chemical Reactions and Applications

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene can participate in various chemical reactions due to its halogenated structure. These reactions may include:

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

  • Cross-Coupling Reactions: The presence of halogens makes this compound suitable for palladium-catalyzed cross-coupling reactions, which are crucial in forming complex organic molecules.

  • Grignard Reagent Formation: Similar to other halogenated aromatics, this compound can be converted into a Grignard reagent, which is useful in further synthetic pathways.

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